REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][C:7]2[CH:8]=[CH:9][C:10](=[O:13])[NH:11][N:12]=2)=[CH:4][CH:3]=1.[CH2:16]=[O:17]>C(O)C>[OH:17][CH2:16][N:11]1[C:10](=[O:13])[CH:9]=[CH:8][C:7]([O:6][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:15][CH:14]=2)=[N:12]1
|
Name
|
6-(4-chlorophenoxy)-3-pyridazinone
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC=2C=CC(NN2)=O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated to half, and 100 ml water
|
Type
|
ADDITION
|
Details
|
are introduced into the mixture from which 4.5 g of final product
|
Type
|
EXTRACTION
|
Details
|
are extracted in chloroform
|
Type
|
CUSTOM
|
Details
|
After recrystallisation from benzene
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OCN1N=C(C=CC1=O)OC1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |